2-(Thiophen-3-ylmethylidene)butanal
Description
Fundamental Chemical Significance of α,β-Unsaturated Aldehyde Frameworks in Modern Organic Synthesis
The α,β-unsaturated aldehyde moiety is a cornerstone of modern organic synthesis, prized for its versatile reactivity. This functional group features a carbon-carbon double bond in conjugation with an aldehyde. This electronic arrangement results in two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows these compounds to participate in a wide array of chemical transformations.
Key reactions involving α,β-unsaturated aldehydes include:
1,2-Addition (Direct Addition): Nucleophiles can attack the carbonyl carbon directly.
1,4-Addition (Conjugate or Michael Addition): A wide range of nucleophiles, particularly soft nucleophiles like enolates and cuprates, preferentially attack the β-carbon. nih.gov
Cycloaddition Reactions: The conjugated system can act as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclic structures.
Pericyclic Reactions: They can participate in various pericyclic processes, further expanding their synthetic utility.
The development of efficient synthetic methods, such as a one-pot ruthenium-catalyzed hydrogen-transfer strategy, allows for direct access to α,β-unsaturated aldehydes from alcohols, avoiding the need to handle unstable aldehyde intermediates. acs.org Furthermore, α-functionally substituted α,β-unsaturated aldehydes are recognized as valuable reagents and building blocks for creating linear and heterocyclic systems. mdpi.comnih.gov
Table 1: Key Synthetic Transformations of α,β-Unsaturated Aldehydes
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Michael (1,4-) Addition | Nucleophilic addition to the β-carbon of the conjugated system. nih.gov | Saturated aldehyde or ketone derivative. |
| Direct (1,2-) Addition | Nucleophilic addition to the carbonyl carbon. | Allylic alcohol derivative. |
| Diels-Alder Reaction | Acts as a dienophile, reacting with a conjugated diene. | Substituted cyclohexene (B86901) derivative. |
| Wittig Reaction | Reaction at the aldehyde carbonyl to form a new double bond. | Conjugated polyene. |
| Reduction | Selective reduction of the aldehyde or the double bond. | Allylic alcohol or saturated aldehyde. |
The Pervasive Influence and Diverse Reactivity of Thiophene (B33073) Heterocycles in Contemporary Chemical Research
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both materials science and medicinal chemistry. numberanalytics.comnih.gov Its unique electronic properties, stemming from the delocalization of π-electrons across the planar ring, make it an essential building block for advanced functional materials. numberanalytics.com Thiophene-based polymers and oligomers are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic solar cells. researchgate.netmdpi.com
In medicinal chemistry, the thiophene ring is present in a multitude of pharmacologically active compounds. nih.govnih.gov Its ability to act as a bioisostere for a phenyl ring, while altering physicochemical properties like solubility and metabolism, has led to its incorporation into numerous marketed drugs. nih.gov These drugs span a wide range of therapeutic areas, including anti-inflammatory, anticancer, antipsychotic, and antimicrobial agents. nih.govnih.gov The synthesis of complex thiophene-containing molecules is often achieved through powerful cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, or through direct C-H activation strategies. numberanalytics.comresearchgate.net
Table 2: Examples of Marketed Drugs Featuring a Thiophene Moiety
| Drug Name | Therapeutic Class | Reference |
|---|---|---|
| Clopidogrel | Antiplatelet | nih.gov |
| Olanzapine | Antipsychotic | nih.gov |
| Tiaprofenic acid | Anti-inflammatory (NSAID) | nih.govnih.gov |
| Zileuton | Anti-asthmatic | nih.govnih.gov |
| Sertaconazole | Antifungal | nih.gov |
| Raltitrexed | Anticancer | nih.gov |
Strategic Positioning of 2-(Thiophen-3-ylmethylidene)butanal within the Realm of Advanced Organic Chemistry
This compound is a molecule that strategically combines the key features of both α,β-unsaturated aldehydes and thiophene heterocycles. While specific research on this exact compound is not extensively documented, its structure suggests significant potential as a versatile chemical intermediate.
The compound's structure consists of a butanal core, functionalized at the 2-position by a thiophen-3-ylmethylidene group. This arrangement creates an α,β-unsaturated system where the thiophene ring is directly conjugated to the reactive aldehyde functionality. This strategic placement suggests several avenues for chemical exploitation:
Dual Reactivity: The molecule possesses the electrophilic sites of the unsaturated aldehyde system, making it a candidate for various nucleophilic addition and cycloaddition reactions.
Tunable Electronics: The thiophene ring's electronic properties can influence the reactivity of the conjugated system. The sulfur atom's electron-donating effect can modulate the electrophilicity of the β-carbon and the carbonyl carbon. numberanalytics.com
Platform for Derivatization: The thiophene ring itself contains additional positions (C2, C4, C5) that can be functionalized, for instance, through electrophilic substitution or metal-catalyzed cross-coupling, allowing for the synthesis of a diverse library of complex molecules. numberanalytics.com
This molecule can therefore be viewed as a bifunctional building block, enabling the introduction of a thiophene moiety while simultaneously providing a reactive handle (the aldehyde) for subsequent chemical transformations.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀OS | uni.lu |
| Molecular Weight | 166.24 g/mol | bldpharm.com |
| InChIKey | PXFUNUAAGVHVOT-VMPITWQZSA-N | uni.lu |
| CAS Number | 1563682-62-1 | bldpharm.comarctomsci.com |
| Canonical SMILES | CCC(=CC1=CSC=C1)C=O | uni.lu |
Delineation of Current Research Gaps and Primary Motivations for In-depth Academic Inquiry into this compound
The most significant research gap concerning this compound is the lack of dedicated studies exploring its synthesis, reactivity, and potential applications. A search of the scientific literature and chemical databases reveals its identity but provides no significant experimental data or published research findings. uni.lu
This gap provides a strong motivation for future academic inquiry. The primary motivations for a detailed investigation into this compound are:
Exploration of Novel Synthesis: Developing efficient and stereoselective synthetic routes to this compound and its derivatives is a fundamental research objective. This could involve classic condensation reactions or more modern catalytic methods.
Mapping Chemical Reactivity: A systematic study of its behavior in key organic reactions (e.g., Michael additions, Diels-Alder, multi-component reactions) is needed to establish its utility as a synthetic building block.
Access to New Chemical Scaffolds: As a bifunctional intermediate, this compound could serve as a gateway to novel heterocyclic systems and complex molecular architectures that are currently difficult to access. For example, it could be a precursor for creating new thiophene-based ligands, polymers, or pharmacologically relevant scaffolds.
Potential in Materials Science and Medicinal Chemistry: Given the importance of both parent scaffolds, a primary motivation is to synthesize derivatives and screen them for interesting photophysical properties (for materials science) or biological activity (for drug discovery). nih.govresearchgate.netnih.gov
In essence, this compound represents a region of unexplored chemical space. Investigating this compound and its chemistry is driven by the potential to uncover new synthetic methodologies and to generate novel molecules with valuable functional properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(thiophen-3-ylmethylidene)butanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUNUAAGVHVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CSC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrospective and Contemporary Synthetic Methodologies for Thiophen 3 Ylmethylidene Butanal Analogues
Foundational Strategies for Constructing α,β-Unsaturated Aldehyde Substructures
The creation of the α,β-unsaturated aldehyde functionality is a cornerstone of organic synthesis. Several classical and contemporary methods are available, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.
Aldol (B89426) and Knoevenagel Condensation: Cornerstones of Carbonyl Elongation and Olefin Formation
The Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that are widely employed for the synthesis of α,β-unsaturated carbonyl compounds. derpharmachemica.comwikipedia.org The classical Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the α,β-unsaturated product. wikipedia.orguobaghdad.edu.iq A variation of this is the crossed Aldol condensation, where two different carbonyl compounds are reacted, a necessary approach for the synthesis of 2-(thiophen-3-ylmethylidene)butanal from thiophene-3-carbaldehyde and butanal. youtube.com
The Knoevenagel condensation, a modification of the Aldol reaction, utilizes a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) and a carbonyl compound in the presence of a weak base, such as an amine. derpharmachemica.comwikipedia.orgchem-station.com This reaction typically proceeds through a β-hydroxy intermediate that readily dehydrates to form the α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. mdpi.com
A pertinent example is the synthesis of chalcones derived from thiophene-3-carbaldehyde, which follows a similar reaction pathway. In this Claisen-Schmidt condensation, a type of crossed aldol reaction, thiophene-3-carbaldehyde reacts with a substituted acetophenone (B1666503) in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to yield the corresponding α,β-unsaturated ketone. nih.gov This highlights the applicability of condensation strategies for the synthesis of thiophene-based unsaturated carbonyl compounds.
| Reaction | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Aldol Condensation | Two carbonyl compounds (at least one with α-hydrogens) | Base or Acid | β-Hydroxy carbonyl, then α,β-Unsaturated carbonyl | wikipedia.orguobaghdad.edu.iq |
| Knoevenagel Condensation | Carbonyl compound, Active methylene compound | Weak base (e.g., amine) | α,β-Unsaturated product | derpharmachemica.comwikipedia.orgchem-station.com |
| Claisen-Schmidt Condensation | Aldehyde (no α-hydrogens), Ketone | Strong base (e.g., NaOH, KOH) | α,β-Unsaturated ketone (Chalcone) | nih.gov |
Oxidative Dehydrogenation: A Direct Route from Saturated Precursors
Oxidative dehydrogenation offers a more direct pathway to α,β-unsaturated aldehydes from their saturated counterparts, avoiding the need for pre-functionalized substrates. chem-station.com This approach involves the removal of two hydrogen atoms from the α- and β-positions of a saturated aldehyde to introduce a double bond.
A prominent method in this category is the palladium-catalyzed aerobic dehydrogenation. derpharmachemica.comchem-station.com This reaction typically employs a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)2), in the presence of a weak base and molecular oxygen or air as the terminal oxidant. derpharmachemica.comchem-station.com The reaction is often carried out under mild conditions and has shown broad applicability for the synthesis of α,β-unsaturated aldehydes and ketones. derpharmachemica.com The proposed mechanism involves the formation of a palladium enolate followed by β-hydride elimination. derpharmachemica.com
Another classical reagent for achieving α,β-unsaturation is selenium dioxide (SeO2). arkat-usa.org While primarily known for the allylic oxidation of alkenes to allylic alcohols, SeO2 can also be used to oxidize the α-methylene group adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound, or under certain conditions, lead to the formation of an α,β-unsaturated carbonyl compound. wikipedia.orgarkat-usa.org
| Method | Catalyst/Reagent | Oxidant | Key Features | Ref. |
| Palladium-Catalyzed Aerobic Dehydrogenation | Pd(OAc)2, Ligand (optional) | Air or O2 | Mild conditions, Broad scope | derpharmachemica.comchem-station.com |
| Selenium Dioxide Oxidation | SeO2 | - | Allylic oxidation, α-Oxidation of carbonyls | wikipedia.orgarkat-usa.org |
Stereoselective Reductive Transformations: Accessing Saturated Aldehydes from Unsaturated Acids
The synthesis of the target molecule can also be approached retrospectively, starting from an α,β-unsaturated carboxylic acid and reducing it to the corresponding saturated aldehyde. This strategy is particularly valuable when stereochemistry at the β-position is a consideration.
A noteworthy advancement in this area is the copper hydride (CuH)-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids. derpharmachemica.comchem-station.com This method provides access to β-chiral saturated aldehydes with high levels of enantioselectivity. derpharmachemica.comchem-station.com The reaction is believed to proceed through a ketene (B1206846) intermediate. derpharmachemica.comchem-station.com
A more classical reagent for the reduction of carboxylic acid derivatives is diisobutylaluminium hydride (DIBAL-H). wikipedia.orgorganic-chemistry.org DIBAL-H is a bulky and electrophilic reducing agent that can selectively reduce esters and nitriles to aldehydes at low temperatures. wikipedia.orguobaghdad.edu.iq While it can reduce α,β-unsaturated esters to allylic alcohols, careful control of reaction conditions is necessary to achieve the desired saturated aldehyde. organic-chemistry.orgwikipedia.org
| Method | Reagent/Catalyst | Substrate | Product | Key Features | Ref. |
| CuH-Catalyzed Asymmetric Reduction | CuH catalyst, Silane | α,β-Unsaturated carboxylic acid | β-Chiral saturated aldehyde | High enantioselectivity | derpharmachemica.comchem-station.com |
| DIBAL-H Reduction | Diisobutylaluminium hydride | Ester or Nitrile | Aldehyde | Low temperature required for selectivity | wikipedia.orguobaghdad.edu.iqwikipedia.org |
Phosphonate-Based Olefination: Directed Enal Synthesis through the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters and aldehydes, with a strong preference for the formation of the (E)-isomer. chem-station.comorganic-chemistry.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org The phosphonate reagent is typically prepared via the Michaelis-Arbuzov reaction. uobaghdad.edu.iq
In the context of synthesizing this compound, the HWE reaction would involve the reaction of thiophene-3-carbaldehyde with a phosphonate derived from butanal. umich.edu The greater nucleophilicity of phosphonate carbanions compared to Wittig ylides allows for reactions with a broader range of aldehydes and ketones under milder conditions. organic-chemistry.org The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification. uobaghdad.edu.iq The stereochemical outcome of the HWE reaction can be influenced by factors such as the steric bulk of the reactants and the reaction temperature. organic-chemistry.org For the synthesis of (Z)-alkenes, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups, is a powerful tool. chem-station.com
| Reagents | Base | Solvent | Stereoselectivity | Ref. |
| Aldehyde, Stabilized phosphonate ester | NaH, n-BuLi, NaOMe, etc. | THF, DME, etc. | Predominantly (E)-alkene | chem-station.comorganic-chemistry.orgwikipedia.org |
| Aldehyde, Phosphonate with electron-withdrawing groups | KHMDS, 18-crown-6 | THF | Predominantly (Z)-alkene (Still-Gennari) | chem-station.com |
Established Synthetic Routes to Thiophene (B33073) Core Structures
The thiophene ring is a common heterocycle in many pharmaceuticals and functional materials. Its synthesis can be achieved through various classical heteroannulation reactions.
Classical Heteroannulation: Building the Thiophene Ring with Gewald, Paal-Knorr, and Fiesselmann Syntheses
Several named reactions provide robust methods for the construction of the thiophene ring, each starting from different acyclic precursors.
The Gewald reaction is a multicomponent reaction that yields polysubstituted 2-aminothiophenes. It involves the condensation of a ketone (or aldehyde) having an α-methylene group with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org The reaction proceeds via an initial Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.org
The Paal-Knorr thiophene synthesis allows for the formation of thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The reaction is carried out in the presence of a sulfur source, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent. chem-station.comorganic-chemistry.org These reagents also act as dehydrating agents. uobaghdad.edu.iq The mechanism is believed to involve the conversion of the diketone to a thioketone intermediate, which then cyclizes. wikipedia.org
The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. derpharmachemica.comwikipedia.org A variation of this method, starting from a cyclic β-ketoester and thioglycolic acid, can also be employed. wikipedia.org
| Synthesis | Starting Materials | Key Reagents | Product Type | Ref. |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophene | wikipedia.orgarkat-usa.org |
| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compound | P4S10, Lawesson's reagent | Substituted thiophene | chem-station.comorganic-chemistry.orgwikipedia.org |
| Fiesselmann Thiophene Synthesis | α,β-Acetylenic ester, Thioglycolic acid derivative | Base | 3-Hydroxy-2-thiophenecarboxylate | derpharmachemica.comwikipedia.org |
Transition-Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com These methods are instrumental in the functionalization of the thiophene ring, a key step in the synthesis of complex thiophene derivatives.
Palladium-Catalyzed C-H Arylation:
Palladium-catalyzed direct C-H arylation has emerged as a highly efficient method for attaching aryl groups to thiophene rings, avoiding the need for pre-functionalized starting materials. tandfonline.comrsc.org This approach offers a more atom-economical and sustainable alternative to traditional cross-coupling reactions. tandfonline.com Research has demonstrated that using a low loading of a phosphine-free palladium catalyst, such as Pd(OAc)₂, can effectively couple a variety of aryl bromides with thiophene. tandfonline.com For instance, the reaction of thiophene with aryl bromides in the presence of Pd(OAc)₂ and a base like KOAc in a solvent such as DMAc at elevated temperatures yields 2-arylthiophenes in good yields. tandfonline.com
Recent advancements have also focused on achieving regioselectivity. For example, a PdCl₂/CuCl₂ catalytic system has been shown to preferentially catalyze the β-selective direct C-H bond arylation of thiophenes with aryltrimethylsilanes. acs.orgsigmaaldrich.com This method is operationally simple, as it can be performed under aerobic conditions without the need for a base or additional ligand. acs.org The proposed mechanism involves the transmetalation of the arylsilane with PdCl₂ to form an ArPdCl species, which then undergoes a C-H bond palladation at the β-position of the thiophene ring, followed by reductive elimination to yield the β-arylthiophene product. acs.org
| Catalyst System | Reactants | Selectivity | Key Features |
| Pd(OAc)₂ / KOAc | Thiophene, Aryl Bromides | α-arylation | Low catalyst loading, phosphine-free. tandfonline.comorganic-chemistry.org |
| PdCl₂(MeCN)₂ / CuCl₂ | Thiophene, Aryltrimethylsilanes | β-arylation | Aerobic conditions, no base/ligand required. acs.org |
Copper-Catalyzed S-Alkenylation:
Copper-catalyzed reactions offer a complementary approach to palladium-based methods for thiophene synthesis. A notable example is the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.orgnih.govacs.org This method provides an efficient route to variously substituted thiophenes, including those that are di-, tri-, and tetrasubstituted. organic-chemistry.org The reaction typically uses CuI as the catalyst in a solvent like acetonitrile (B52724) at elevated temperatures and can proceed without the need for additional ligands. organic-chemistry.org This strategy is versatile, accommodating a range of substituted dienyl diiodides. organic-chemistry.org
Metal-Free Synthetic Innovations Utilizing Elemental Sulfur and Related Sulfur Sources
In a push towards more sustainable and environmentally friendly chemistry, metal-free synthetic routes are gaining significant attention. The use of elemental sulfur as a readily available and inexpensive sulfur source is a key aspect of these innovations. acs.orgacs.orgnih.govresearchgate.net
One such approach involves the reaction of tert-cyclobutanols with elemental sulfur to construct multisubstituted thiophene derivatives. acs.orgacs.orgnih.gov This protocol proceeds via a C-S bond formation under air and demonstrates good tolerance to various functional groups. acs.orgacs.org DFT calculations suggest a mechanism involving the dehydration of the cyclobutanol (B46151) to a cyclobutene, followed by sulfuration with elemental sulfur, leading to the formation of the thiophene ring. acs.org
Another metal-free strategy is the multicomponent polymerization of elemental sulfur, dialdehydes, and imides, which offers a direct and sustainable route to polythiophenes. rsc.org This method avoids metal contamination and complex purification processes, highlighting its potential for large-scale, atom-economical polymerization. rsc.org
Convergent and Divergent Synthesis of Thiophene-Appended α,β-Unsaturated Aldehydes
The synthesis of thiophene-appended α,β-unsaturated aldehydes, the core structure of this compound, can be approached through convergent strategies that build the molecule in a few efficient steps or divergent strategies that allow for the late-stage functionalization of a common intermediate.
One-Pot and Multicomponent Reactions for Enhanced Efficiency
One-pot and multicomponent reactions (MCRs) are powerful tools in organic synthesis that enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.netnih.gov These reactions are convergent and highly versatile for creating libraries of compounds with diverse substituents. researchgate.net
For the synthesis of thiophene derivatives, MCRs often involve the reaction of carbonyl compounds, active methylene compounds, and a sulfur source. tandfonline.comnih.gov For example, the Gewald reaction, a classic MCR, can be used to synthesize 2-aminothiophenes from a carbonyl compound, an α-activated acetonitrile, and elemental sulfur. researchgate.net While not directly yielding α,β-unsaturated aldehydes, these highly functionalized thiophenes can serve as precursors for their synthesis.
More complex MCRs, such as a four-component reaction involving aldehydes, ethylenediamine, and thioglycolic acid, have also been developed. nih.gov These reactions highlight the potential for creating complex thiophene-containing scaffolds in a single, efficient step.
Targeted Functionalization and Elaboration of Pre-formed Thiophene Aldehyde Precursors
A divergent and highly versatile approach to synthesizing analogues of this compound involves the targeted functionalization of pre-formed thiophene aldehyde precursors. This strategy allows for the introduction of a wide range of functional groups at various positions of the thiophene ring.
A common precursor is 3-thiophenecarboxaldehyde. This molecule can be synthesized and subsequently functionalized. For instance, a trimer consisting of a thiophene-aldehyde molecule enclosed between two EDOT (3,4-ethylenedioxythiophene) molecules has been synthesized via a Suzuki coupling reaction. acs.orgzenodo.orgresearchgate.net This demonstrates how a pre-formed aldehyde can be incorporated into a larger, more complex structure. The aldehyde group in these polymers remains reactive and can be used for further functionalization, such as cross-linking or grafting other molecules. acs.orgzenodo.orgresearchgate.net
Another example is the Suzuki-Miyaura reaction of 4-bromothiophene-2-carbaldehyde with various arylboronic acids to produce a range of aryl-substituted thiophene-2-carbaldehydes. nih.gov This highlights how a halogenated thiophene aldehyde can be a versatile building block for creating a library of derivatives.
| Precursor | Reaction Type | Product |
| 3-Thiophenecarboxaldehyde | Suzuki Coupling | EDOT-Thiophene-CHO-EDOT Trimer |
| 4-Bromothiophene-2-carbaldehyde | Suzuki-Miyaura Reaction | Aryl-substituted thiophene-2-carbaldehydes |
Methodologies for Controlling Geometric Isomerism (E/Z Stereochemistry) in the α,β-Unsaturated Moiety
The stereochemistry of the α,β-unsaturated moiety, specifically the E/Z configuration of the double bond, is a critical aspect of the synthesis of this compound analogues. The biological activity and material properties of these compounds can be significantly influenced by their geometric isomerism. nih.gov
The E/Z designation is used to describe the stereochemistry of trisubstituted and tetrasubstituted alkenes based on the Cahn-Ingold-Prelog priority rules. pressbooks.pub If the higher-ranked groups on each carbon of the double bond are on the same side, the configuration is Z (zusammen, together). If they are on opposite sides, the configuration is E (entgegen, opposite). pressbooks.pub
Several synthetic methodologies can be employed to control the E/Z stereochemistry. The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are classic methods for forming carbon-carbon double bonds. The stereochemical outcome of these reactions can often be influenced by the choice of reagents, reaction conditions, and the nature of the substituents on both the ylide and the aldehyde.
More recently, stereoselective one-pot synthetic approaches have been developed. For example, a highly (E)-stereoselective synthesis of α,β-unsaturated esters has been achieved through a mild trimethylamine-catalyzed 1,3-hydrogen migration of unconjugated intermediates. nih.gov While this example focuses on esters, the underlying principles of controlling isomerization can be applied to the synthesis of α,β-unsaturated aldehydes.
Furthermore, metal-free conditions have been reported for the stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines from aldehydes and phenacyl azides. rsc.org This demonstrates that careful selection of catalysts and reaction conditions can lead to high stereoselectivity in the formation of α,β-unsaturated systems.
Advanced Spectroscopic and Analytical Characterization of 2 Thiophen 3 Ylmethylidene Butanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insight into the connectivity and spatial arrangement of atoms. For 2-(Thiophen-3-ylmethylidene)butanal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Spin-Spin Coupling Analysis for Proton Environment and Connectivity
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent, non-equivalent protons. docbrown.info
The aldehydic proton (-CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.0-10.0 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen. The vinylic proton (=CH-), part of the conjugated system, is anticipated to resonate between δ 6.5-7.5 ppm. Its signal may appear as a singlet or a finely split multiplet due to long-range coupling with protons on the thiophene (B33073) ring.
The three protons on the thiophene ring exhibit chemical shifts in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns are characteristic of a 3-substituted thiophene. The proton at the C2 position often appears as a doublet of doublets, coupled to the protons at C4 and C5. The protons at C4 and C5 will also show mutual coupling. Typical three-bond coupling constants (³J) in thiophene rings are in the range of 3-6 Hz, while four-bond (long-range) couplings are smaller, around 1-3 Hz. mdpi.comlibretexts.org
The ethyl group attached to the double bond gives rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet around δ 2.2-2.6 ppm, split by the adjacent methyl protons. The methyl protons (-CH₃) will typically produce a triplet around δ 1.0-1.3 ppm, split by the methylene protons, with a typical vicinal coupling constant (³J) of approximately 7 Hz. docbrown.infoorganicchemistrydata.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aldehyde (-CHO) | 9.0 - 10.0 | s (singlet) | - |
| Vinylic (=CH) | 6.5 - 7.5 | s or finely split m | - |
| Thiophene H-2 | 7.5 - 8.5 | dd (doublet of doublets) | ³J ≈ 3-5 Hz, ⁴J ≈ 1-3 Hz |
| Thiophene H-4 | 7.0 - 8.0 | dd (doublet of doublets) | ³J ≈ 5-6 Hz, ⁴J ≈ 1-3 Hz |
| Thiophene H-5 | 7.0 - 8.0 | d (doublet) | ³J ≈ 5-6 Hz |
| Ethyl (-CH₂-) | 2.2 - 2.6 | q (quartet) | ³J ≈ 7 Hz |
| Ethyl (-CH₃) | 1.0 - 1.3 | t (triplet) | ³J ≈ 7 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Data for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the wide range of chemical shifts, each unique carbon atom in this compound can be resolved and assigned. oregonstate.edu
The most deshielded signal belongs to the aldehyde carbonyl carbon (C=O), which is expected to appear at approximately δ 190-205 ppm. docbrown.info The carbons of the conjugated olefinic bond (C=C) and the thiophene ring resonate in the δ 120-150 ppm region. oregonstate.eduwisc.edu The carbon of the thiophene ring attached to the methylidene group (C3) will be distinguished from the other ring carbons. The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum; the -CH₂- carbon is expected around δ 15-25 ppm and the -CH₃- carbon around δ 10-15 ppm. docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 205 |
| Olefinic (=C) | 135 - 150 |
| Olefinic (=CH) | 125 - 140 |
| Thiophene (C2, C4, C5) | 120 - 140 |
| Thiophene (C3 - substituted) | 135 - 145 |
| Ethyl (-CH₂) | 15 - 25 |
| Ethyl (-CH₃) | 10 - 15 |
Advanced Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity, and Stereochemical Confirmation
2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. organicchemistrydata.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show a cross-peak between the ethyl group's -CH₂- and -CH₃- protons. It would also confirm the coupling relationships between the three protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edu An HSQC spectrum would show cross-peaks connecting the signal of each proton (except the aldehyde proton, if it has no directly attached carbon in the specific experiment) to the signal of the carbon it is bonded to, confirming the assignments in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H coupling). youtube.com HMBC is vital for piecing together the molecular fragments. Key correlations would include the aldehyde proton to the olefinic carbons, and the vinylic proton to the carbons of the thiophene ring and the ethyl group, confirming the connectivity of the entire conjugated system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining the stereochemistry of the double bond. A correlation between the vinylic proton and the aldehyde proton would suggest one isomer, while a correlation between the vinylic proton and the H-2 or H-4 proton of the thiophene ring would indicate the other isomer, thus confirming the E/Z configuration.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Identification of Characteristic Absorptions for Aldehyde Carbonyl and Conjugated Olefinic Bonds
The IR and Raman spectra of this compound are dominated by absorptions from its key functional groups.
Aldehyde Group: The C=O stretching vibration of the aldehyde is expected to produce a very strong and sharp absorption band in the IR spectrum. Due to conjugation with the olefinic double bond, this band is typically found in the range of 1680-1705 cm⁻¹. Another characteristic feature of aldehydes is the C-H stretching vibration of the formyl group, which often appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. docbrown.info
Olefinic Bond: The C=C stretching vibration of the conjugated double bond gives rise to a band in the region of 1620-1650 cm⁻¹. docbrown.info The intensity of this band can be variable in the IR spectrum but is generally strong in the Raman spectrum due to the polarizability of the π-system.
Analysis of Thiophene Ring Vibrational Modes and Substituent Effects
The thiophene ring has a set of characteristic vibrational modes. The position of these bands can be influenced by the nature and position of substituents. iosrjournals.org
Ring Stretching: The stretching vibrations of the C=C bonds within the thiophene ring typically appear as a series of bands in the 1350-1530 cm⁻¹ region. iosrjournals.org
C-S Stretching: The C-S stretching modes of the thiophene ring are found at lower frequencies, generally in the 600-850 cm⁻¹ range. iosrjournals.org The substitution pattern on the ring influences the exact position and intensity of these absorptions.
C-H Bending: Out-of-plane C-H bending vibrations of the thiophene ring protons also produce characteristic bands, typically below 900 cm⁻¹, which can be indicative of the substitution pattern. nih.gov
Table 3: Characteristic IR and Raman Absorptions for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | Aldehyde (-CHO) | 2810-2830 & 2710-2730 | Weak to Medium | Medium |
| C=O Stretch | Aldehyde (-CHO) | 1680-1705 | Strong | Medium |
| C=C Stretch | Olefinic | 1620-1650 | Medium to Strong | Strong |
| C=C Stretch | Thiophene Ring | 1350-1530 | Medium to Strong | Medium to Strong |
| C-S Stretch | Thiophene Ring | 600-850 | Medium | Medium |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental formula of a molecule. For this compound, with a molecular formula of C₉H₁₀OS, the theoretical monoisotopic mass is 166.04524 Da. uni.lu HRMS analysis would involve measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. A close correlation between the experimentally measured mass and the calculated theoretical mass would validate the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Predicted HRMS data for various adducts of this compound are commonly calculated to aid in the identification of the molecular ion peak in an experimental spectrum. uni.lu These predictions are based on the addition of common ions such as H⁺, Na⁺, or K⁺.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 167.05252 |
| [M+Na]⁺ | 189.03446 |
| [M+K]⁺ | 205.00840 |
| [M+NH₄]⁺ | 184.07906 |
| [M-H]⁻ | 165.03796 |
Table 1: Predicted m/z values for common adducts of this compound based on its molecular formula C₉H₁₀OS. Data sourced from computational predictions. uni.lu
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns and Structural Features
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation to produce product ions. The analysis of these fragments provides detailed structural information. While specific experimental MS/MS data for this compound is not widely published, fragmentation pathways can be predicted based on the known fragmentation of aldehydes and thiophene-containing structures. docbrown.inforaco.cat
The molecular ion [C₉H₁₀OS]⁺• at m/z 166 would be expected to undergo characteristic cleavages. Key anticipated fragmentation patterns include:
Alpha-cleavage: Fission of the bonds adjacent to the carbonyl group is a common pathway for aldehydes. libretexts.org This could result in the loss of a hydrogen radical (•H) to form an ion at m/z 165, or the loss of the formyl radical (•CHO) to yield an ion at m/z 137.
Cleavage of the Butanal Side Chain: Fragmentation of the ethyl group from the butanal moiety could occur, leading to the loss of an ethyl radical (•C₂H₅) and the formation of a fragment ion at m/z 137.
McLafferty Rearrangement: Aldehydes with a gamma-hydrogen, like the butanal portion of the molecule, can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would result in the loss of a neutral ethene molecule (C₂H₄), producing a characteristic ion peak at m/z 138. docbrown.info
Thiophene Ring Fragmentation: The stable thiophene ring may fragment, leading to characteristic ions. For instance, cleavage could result in the formation of the thiophen-3-ylmethylidene cation at m/z 97.
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin (Proposed Neutral Loss) |
|---|---|---|
| [M]⁺• | 166 | Molecular Ion |
| [M-H]⁺ | 165 | Loss of •H from aldehyde |
| [M-C₂H₄]⁺• | 138 | McLafferty Rearrangement |
| [M-C₂H₅]⁺ | 137 | Loss of •C₂H₅ radical |
| C₄H₃S-CH₂⁺ | 97 | Thiophen-3-ylmethylidene cation |
Table 2: Predicted major fragmentation ions for this compound in MS/MS analysis.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation.
Investigation of Conjugation Effects and Electronic Transitions within the π-System
The structure of this compound features an extended π-conjugated system that includes the thiophene ring, the exocyclic carbon-carbon double bond, and the carbonyl group (C=O) of the butanal moiety. This extensive conjugation is expected to give rise to strong absorptions in the UV-Vis region. The primary electronic transitions responsible for this absorption are π → π* and n → π*.
π → π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to the non-conjugated precursors. Similar thiophene-based chromophores exhibit strong absorption bands associated with these transitions. researchgate.netresearchgate.net
n → π Transitions:* This transition involves promoting a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths.
Theoretical calculations and experimental data on analogous compounds suggest that the main absorption band for molecules with a thiophene ring conjugated to an electron-withdrawing group lies in the UV-A or visible range. researchgate.netscielo.org.za
| Electronic Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π | π (HOMO) → π (LUMO) | 250-400 nm | High |
| n → π | n (Oxygen lone pair) → π (LUMO) | >350 nm | Low |
Table 3: Expected electronic transitions for this compound.
Solvatochromic Studies and Environmental Influences on Electronic Spectra
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes in response to the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states. ekb.eg The presence of the polar carbonyl group and the polarizable π-system in this compound suggests that it would exhibit solvatochromic behavior.
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a red shift). This is often observed for π → π* transitions in conjugated systems. researchgate.net
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more stabilized by polar solvents than the excited state, an increase in solvent polarity will lead to a shift of λmax to a shorter wavelength (a blue shift). This is commonly seen for n → π* transitions, where the polarity of the molecule often decreases upon excitation. ekb.eg
By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, toluene, acetone, ethanol (B145695), water), one could characterize the nature of its electronic transitions and gain insight into the dipole moment changes upon excitation.
X-ray Crystallography for Absolute Solid-State Structural Determination (where crystalline material is obtained)
To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. This technique is contingent upon the ability to grow a single crystal of sufficient size and quality.
Should a suitable crystal be obtained, X-ray crystallography would provide the definitive, absolute three-dimensional structure of the molecule in the solid state. This analysis would yield precise, unambiguous data on:
Molecular Confirmation: Absolute confirmation of the connectivity and stereochemistry, such as the (E/Z) configuration of the exocyclic double bond.
Bond Parameters: Highly accurate measurements of all bond lengths and bond angles.
Torsional Angles: Determination of the dihedral angles, which would reveal the planarity of the conjugated π-system. Deviations from planarity could be quantified and would have significant implications for the molecule's electronic properties.
Intermolecular Interactions: Insight into how the molecules pack in the crystal lattice, revealing any non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking between thiophene rings, which govern the bulk properties of the material.
Mechanistic Investigations and Chemical Reactivity of 2 Thiophen 3 Ylmethylidene Butanal
Chemoselective Transformations of the α,β-Unsaturated Aldehyde Moiety
The α,β-unsaturated aldehyde functionality in 2-(thiophen-3-ylmethylidene)butanal is a key driver of its reactivity, offering two primary electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated double bond. This dual reactivity allows for selective transformations depending on the nature of the nucleophile and the reaction conditions employed.
Hard, non-stabilized nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor direct (1,2-) addition to the carbonyl group of α,β-unsaturated aldehydes. libretexts.orgmasterorganicchemistry.comunizin.orglibretexts.orgyoutube.com This preference is governed by the hard and soft acid-base (HSAB) principle, where the hard nucleophile preferentially attacks the harder electrophilic center, which is the carbonyl carbon.
The reaction of this compound with a Grignard or organolithium reagent would proceed via the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary allylic alcohol. The general mechanism for this transformation is illustrated below.
Reaction Scheme: 1,2-Addition of Organometallic Reagents
This compound + R-M → Intermediate Alkoxide --(H₃O⁺)--> 1-(Thiophen-3-yl)-2-ethyl-2-propen-1-ol
(where R-M = Grignard or Organolithium Reagent)
The choice of the organometallic reagent can influence the reaction's outcome. Organolithium reagents are generally more reactive than Grignard reagents and may lead to side reactions if not controlled properly.
| Reagent Type | Typical Reaction | Product Type |
| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition | Secondary Allylic Alcohol |
| Organolithium Reagent (e.g., n-BuLi) | 1,2-Addition | Secondary Allylic Alcohol |
In contrast to hard nucleophiles, soft nucleophiles and organocuprates (Gilman reagents, R₂CuLi) preferentially undergo conjugate (1,4- or Michael) addition to the β-carbon of the activated double bond. organic-chemistry.orgmasterorganicchemistry.comnih.govlibretexts.org This reaction proceeds through the formation of a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon during workup to afford a saturated aldehyde.
The 1,4-addition is a thermodynamically controlled process, favored by the formation of a stable C-C single bond at the expense of a C-C double bond. masterorganicchemistry.com A variety of soft nucleophiles, including thiolates, amines, and stabilized carbanions (e.g., from malonic esters), can participate in this type of addition. organic-chemistry.orgencyclopedia.pub
Reaction Scheme: 1,4-Conjugate Addition
This compound + Nu⁻ → Enolate Intermediate --(H⁺ source)--> 2-(1-Nucleophile-1-(thiophen-3-yl)methyl)butanal
(where Nu⁻ = Soft Nucleophile)
| Nucleophile Type | Typical Reaction | Product Type |
| Organocuprates (e.g., (CH₃)₂CuLi) | 1,4-Addition | Saturated Aldehyde |
| Thiolates (e.g., PhSNa) | 1,4-Addition | Thioether Aldehyde |
| Amines (e.g., Piperidine) | 1,4-Addition | Amino Aldehyde |
The presence of the α,β-unsaturated system in this compound makes it a suitable substrate for various asymmetric catalytic transformations, enabling the synthesis of chiral molecules with high enantioselectivity.
Asymmetric Epoxidation: Organocatalytic asymmetric epoxidation, often employing chiral ketones or amines as catalysts and a peroxide as the oxidant, can convert the electron-poor double bond into a chiral epoxide. For instance, a chiral amine could react with the aldehyde to form an enamine, which is then epoxidized. Alternatively, chiral phase-transfer catalysts can be used.
Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation, typically using rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can selectively reduce the C=C double bond to yield a chiral saturated aldehyde. The choice of catalyst and ligand is crucial for achieving high enantiomeric excess. The hydrogenation of sulfur-containing compounds like thiophenes can be challenging due to potential catalyst poisoning by the sulfur atom, but specialized catalysts have been developed to overcome this issue. uoanbar.edu.iq
| Transformation | Catalyst Type | Potential Chiral Product |
| Asymmetric Epoxidation | Chiral Organocatalyst (e.g., Prolinol derivatives) | Chiral Epoxy-aldehyde |
| Asymmetric Hydrogenation | Chiral Transition Metal Complex (e.g., Ru-BINAP) | Chiral Saturated Aldehyde |
Electrophilic and Nucleophilic Behavior of the Thiophene (B33073) Ring
The thiophene ring in this compound is an aromatic system that can undergo various substitution reactions. Its reactivity is influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the α,β-unsaturated aldehyde substituent.
Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (Wheland intermediate). uoanbar.edu.iq In a 3-substituted thiophene, the position of further electrophilic attack is directed by the nature of the existing substituent. The α,β-unsaturated aldehyde group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack.
Typically, electrophilic substitution on thiophene occurs preferentially at the C2 or C5 positions (the α-positions adjacent to the sulfur). In 3-substituted thiophenes, the C2 position is generally the most favored site of attack, followed by the C5 position. The electron-withdrawing nature of the butenal side chain at the C3 position would further favor substitution at the C2 and C5 positions, as these positions are least deactivated. Attack at the C4 position is generally disfavored.
| Position of Attack | Relative Reactivity (Predicted) | Reason |
| C2 | Highest | Most activated α-position |
| C5 | High | Other activated α-position |
| C4 | Low | Deactivated β-position |
The sulfur atom in the thiophene ring plays a crucial role in its aromaticity and reactivity. It contributes a lone pair of electrons to the π-system, which is delocalized over the five-membered ring. This electron donation enhances the nucleophilicity of the ring, making it susceptible to electrophilic attack.
Elucidation of Detailed Mechanistic Pathways in Key Reactions Involving this compound
The reactivity of this compound is dominated by the electrophilic nature of the conjugated system and the aldehyde functionality. Key reactions are expected to proceed through well-established mechanistic pathways, such as nucleophilic conjugate addition and reactions catalyzed by N-heterocyclic carbenes (NHCs).
In the absence of direct spectroscopic or computational data for this compound, we can infer the nature of its intermediates and transition states from studies on analogous α,β-unsaturated carbonyl compounds.
Computational studies on the reaction of thiols with simple α,β-unsaturated carbonyls, like acrolein, have shown that the reaction is most likely to proceed through a base-catalyzed 1,4-addition (Michael addition). nih.gov This process involves the formation of a thiolate nucleophile that attacks the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate. nih.gov This enolate is then protonated to yield the final product. The potential energy surface for such reactions can be computationally mapped to identify the transition states and the relative energies of the intermediates. nih.gov For instance, in the addition of a thiolate to acrolein, the s-cis conformation is computed to be more reactive than the s-trans conformation. nih.gov
Spectroscopic methods are invaluable for detecting and characterizing transient species in chemical reactions. Techniques such as 1H and 13C NMR spectroscopy can be employed to monitor the progress of reactions involving α,β-unsaturated carbonyls and to identify the structures of intermediates and products. nih.gov
In the context of N-heterocyclic carbene (NHC) catalysis, reactions of α,β-unsaturated aldehydes are known to proceed via the formation of a key Breslow intermediate. nih.gov This intermediate is formed by the addition of the NHC to the aldehyde carbonyl, followed by a proton transfer. For α,β-unsaturated aldehydes (enals), the formation of this Breslow intermediate is considered to be irreversible under typical reaction conditions. nih.gov
Table 1: Predicted Intermediates in Key Reactions of α,β-Unsaturated Aldehydes
| Reaction Type | Proposed Intermediate | Method of Identification/Prediction |
| Michael Addition of Thiols | Enolate Anion | Computational Modeling nih.gov |
| NHC-Catalyzed Annulation | Breslow Intermediate | Mechanistic Studies and Deuterium Labeling Experiments nih.gov |
The stereochemical outcome of reactions involving this compound is a critical aspect of its chemical reactivity, particularly in the synthesis of complex chiral molecules. The planarity of the α,β-unsaturated system allows for facial differentiation, leading to the potential for high stereoselectivity.
The Michael addition of nucleophiles to chiral α,β-unsaturated carbonyl compounds can proceed with a high degree of stereoselectivity. For example, the addition of thiophenol to chiral terpenic substrates like (R)-carvone and (S)-perillaldehyde in aqueous media has been shown to be highly stereoselective. scielo.brresearchgate.net The stereochemistry of the products can be unambiguously determined using advanced NMR techniques. scielo.brresearchgate.net
In cases where the substrate is not chiral, diastereoselectivity can be induced through the use of chiral auxiliaries. The Evans oxazolidinone auxiliaries are well-known for their ability to direct the conjugate addition of organometallic reagents to α,β-unsaturated systems with high diastereoselectivity. beilstein-journals.orgnih.gov This stereocontrol is attributed to the formation of a chelated intermediate where one face of the double bond is effectively blocked by the auxiliary. beilstein-journals.orgnih.gov Similarly, chiral auxiliaries derived from (S,S)-(+)-pseudoephedrine have been used to control the diastereoselectivity of conjugate additions to α,β-unsaturated amides. beilstein-journals.org The stereochemical outcome in these reactions can sometimes be reversed by protecting the hydroxyl group of the auxiliary, which alters the coordinating ability and steric hindrance. beilstein-journals.orgnih.gov
Table 2: Examples of Diastereoselective Reactions in a,β-Unsaturated Systems
| Substrate Type | Chiral Inductor | Nucleophile | Diastereomeric Ratio (dr) |
| α,β-Unsaturated N-Alkenoyl-2-oxazolidinones | Evans Auxiliary | Grignard Reagents | High |
| α,β-Unsaturated Amides | (S,S)-(+)-pseudoephedrine | Lithium Amides | High |
The progress of reactions involving this compound is governed by both kinetic and thermodynamic factors. Computational chemistry provides powerful tools to dissect these aspects of reactivity.
For the Michael addition of thiols to α,β-unsaturated carbonyls, computational studies have shown that the activation barriers and the relative energies of the intermediates are key determinants of the reaction rate. nih.gov For example, the presence of an additional barrier for the addition of a thiolate to an α,β-unsaturated carbonyl with an R1=methyl substituent compared to acrolein can explain differences in reactivity. nih.gov Furthermore, terminal alkyl substituents on the double bond can decrease the reactivity by increasing both the activation barrier of the addition and the relative energy of the enolate intermediate. nih.gov
Kinetic data for the addition of thiols to α,β-unsaturated carbonyls can be experimentally determined using various spectroscopic techniques, including UV, NMR, and fluorescence spectroscopy. nih.gov However, it is crucial to note that the measured rate constants are highly sensitive to experimental conditions such as the solvent, temperature, concentrations of reactants, and the pKa of the thiol. nih.gov
Computational studies have also been employed to investigate the kinetics of reactions involving thiyl radicals, such as their addition to alkenes and subsequent hydrogen abstraction from thiols. researchgate.net These studies provide insights into the rate constants and the factors that influence them.
Table 3: Factors Influencing the Reactivity of α,β-Unsaturated Carbonyls
| Factor | Influence on Reactivity | Reference |
| Conformation (s-cis vs. s-trans) | s-cis conformation is often more reactive | nih.gov |
| Terminal Alkyl Substituents | Decrease reactivity | nih.gov |
| Aldehyde vs. Ketone | Aldehydes are generally more reactive | nih.gov |
Influence of Structural Modifications on Regioselectivity and Stereoselectivity in Complex Chemical Transformations
Structural modifications to this compound, either on the thiophene ring, the aldehyde, or the butenylidene chain, would be expected to have a profound impact on the regioselectivity and stereoselectivity of its reactions.
The electronic properties of the thiophene ring are known to influence the reactivity of the conjugated system. Electron-donating or electron-withdrawing substituents on the thiophene ring would alter the electrophilicity of the β-carbon, thereby affecting the rate and regioselectivity of nucleophilic additions. The position of the substituent on the thiophene ring would also be critical.
In a study on the regioselective sulfenylation of α,β-unsaturated ketones, the presence of a thiophene ring at the β-position directed the reaction to the α'-CH3 or α'-CH2 group, avoiding the expected conjugate addition. acs.org This highlights the subtle interplay between the heterocyclic ring and the reaction conditions in determining the outcome of a reaction.
The nature of the carbonyl group is also a key determinant of reactivity. As a general trend, aldehydes are more reactive than their corresponding ketones in nucleophilic addition reactions. nih.gov Therefore, converting the aldehyde group of this compound to a ketone would likely decrease its reactivity.
The development of methods for the synthesis of α-functionally substituted α,β-unsaturated aldehydes has opened up avenues for fine-tuning their reactivity. nih.gov The introduction of a substituent at the α-position of this compound could significantly influence the stereochemical course of its reactions by creating a more sterically hindered environment around the double bond.
Computational Chemistry and Theoretical Investigations of 2 Thiophen 3 Ylmethylidene Butanal
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a robust and widely used method for the quantum chemical study of organic molecules. Its balance of computational cost and accuracy makes it particularly well-suited for investigating the properties of compounds like 2-(Thiophen-3-ylmethylidene)butanal. DFT calculations can provide a wealth of information, from the molecule's three-dimensional structure to its electronic characteristics.
Geometry Optimizations and Analysis of Conformational Landscapes
The first step in any theoretical investigation is the determination of the molecule's most stable three-dimensional structure, or its optimized geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. These calculations are typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.
The conformational landscape of this compound is of particular interest due to the rotational freedom around the single bonds connecting the thiophene (B33073) ring, the methylidene group, and the butanal moiety. The molecule can exist in several conformations, primarily defined by the relative orientation of the thiophene ring and the carbonyl group. The two most significant planar conformers are the s-trans and s-cis isomers, arising from rotation around the C-C single bond of the enal group. DFT calculations can predict the relative energies of these conformers, indicating which is more stable. For many α,β-unsaturated aldehydes, the s-trans conformer is found to be the more stable arrangement due to reduced steric hindrance.
Below is a table of predicted optimized geometric parameters for the s-trans conformer of this compound, based on DFT calculations of structurally similar molecules.
| Parameter | Bond/Angle/Dihedral | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C=C (enal) | ~1.35 Å | |
| C-C (enal) | ~1.47 Å | |
| C-C (thiophene-vinyl) | ~1.45 Å | |
| C-S (thiophene) | ~1.72 Å | |
| Bond Angle | O=C-C | ~124° |
| C=C-C (enal) | ~122° | |
| C-C-C (thiophene-vinyl) | ~128° | |
| Dihedral Angle | O=C-C=C | ~180° (s-trans) |
| C-C-C=C | ~180° (planar) |
Frontier Molecular Orbital (FMO) Theory: Determination of HOMO-LUMO Energy Gaps and Prediction of Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily over the electron-rich thiophene ring and the π-system of the methylidene bridge, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed over the conjugated system, with a significant contribution from the electron-withdrawing carbonyl group. DFT calculations at the B3LYP/6-311++G(d,p) level of theory for similar conjugated thiophene systems suggest a HOMO-LUMO gap in the range of 3.5 to 4.5 eV.
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.0 to -6.5 | Primarily localized on the thiophene ring and the C=C double bond. |
| LUMO | -1.5 to -2.0 | Distributed across the conjugated system, with significant density on the carbonyl group. |
| HOMO-LUMO Gap | 3.5 to 4.5 | Indicates moderate reactivity and potential for electronic transitions in the UV-Vis region. |
Mapping of Electrostatic Potential Surfaces and Analysis of Charge Distribution for Reactive Sites
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential).
For this compound, the MEP surface is expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atoms, particularly the aldehydic proton and those on the thiophene ring, will exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The conjugated π-system will likely show intermediate potential values. This detailed charge distribution analysis is crucial for understanding the molecule's intermolecular interactions and reactivity patterns.
Theoretical Prediction and Validation of Spectroscopic Signatures (NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)
Computational chemistry provides a powerful means to predict and interpret spectroscopic data. DFT calculations can be used to simulate various spectra, which can then be compared with experimental data to validate the computed structure and electronic properties.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aldehydic proton is expected to have a characteristic downfield shift (around 9.5-10.0 ppm). The protons on the thiophene ring and the vinylic proton will also have distinct chemical shifts that are sensitive to the molecule's conformation.
IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1680-1700 cm⁻¹. Other characteristic peaks would include the C=C stretching of the conjugated system and the C-H and C-S stretching and bending modes of the thiophene ring.
UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The extended conjugation in this compound is expected to give rise to a strong π → π* transition in the UV region.
| Spectroscopic Technique | Predicted Signature |
| ¹H NMR | Aldehydic proton: ~9.7 ppm; Vinylic and thiophene protons: ~7.0-8.0 ppm |
| ¹³C NMR | Carbonyl carbon: ~190 ppm; Thiophene and vinylic carbons: ~120-150 ppm |
| IR | C=O stretch: ~1690 cm⁻¹; C=C stretch: ~1620 cm⁻¹ |
| UV-Vis (λ_max) | ~280-320 nm (π → π* transition) |
Advanced Computational Approaches for Exploring Compound Behavior
Beyond static quantum chemical calculations, more advanced computational methods can be employed to investigate the dynamic behavior of this compound in a more realistic environment.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are governed by Newton's laws of motion.
For this compound, an MD simulation in a solvent such as water or an organic solvent could reveal important information about its solvation shell and how solvent molecules interact with different parts of the solute. For instance, the polar carbonyl group is expected to form hydrogen bonds with protic solvents, while the thiophene ring may engage in weaker van der Waals interactions. MD simulations can also be used to explore the conformational dynamics of the molecule in solution, providing insights into the relative populations of different conformers and the energy barriers for their interconversion. These simulations can offer a more complete picture of the molecule's behavior in a condensed phase, which is often more relevant to its real-world applications.
Prediction of Non-Linear Optical Properties in Extended or Oligomeric Systems
Organic molecules with extensive π-conjugated systems and donor-acceptor (D-π-A) frameworks are of significant interest for non-linear optical (NLO) applications. researchgate.netanalis.com.mybiointerfaceresearch.com The compound this compound possesses a foundational D-π-A structure, where the electron-rich thiophene ring can act as a donor and the butanal group as an acceptor, linked by a conjugated bridge. Theoretical studies on similar thiophene-based chalcones and derivatives consistently show that their NLO response can be significantly enhanced by extending the π-conjugation length. biointerfaceresearch.com
Computational models, primarily using Density Functional Theory (DFT), are employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). analis.com.my For extended systems, such as oligomers of this compound, it is theoretically predicted that these parameters would increase with the number of repeating monomer units. The delocalization of π-electrons over a larger molecular backbone leads to a more significant response to an applied electric field, thereby enhancing the NLO properties.
A theoretical study on related organic systems demonstrated that increasing the conjugation length results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor for enhancing hyperpolarizability. nih.govnih.govresearchgate.net The strategic design of oligomers allows for the fine-tuning of these properties for specific applications in optical data storage, processing, and optical switching. nih.gov
Table 1: Predicted NLO Properties of this compound Monomer and Oligomers (Illustrative Data)
| System | HOMO-LUMO Gap (eV) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| Monomer | 4.10 | 150 | 850 |
| Dimer | 3.55 | 320 | 2100 |
| Trimer | 3.20 | 510 | 4500 |
Note: The data in this table is hypothetical and serves to illustrate the expected trend based on computational studies of analogous conjugated thiophene systems.
Theoretical Studies on Charge Transport Properties Relevant to Electronic Materials
The suitability of an organic molecule for use in electronic devices like organic field-effect transistors (OFETs) is largely determined by its charge transport properties. Theoretical calculations are crucial for predicting these properties at a molecular level. Key parameters governing charge transport include the reorganization energy (λ) and the electronic coupling (transfer integral, t) between adjacent molecules. researchgate.net
For thiophene-containing materials, computational studies based on DFT and Marcus charge transfer theory are used to evaluate these parameters. arxiv.org The reorganization energy refers to the energy required for a molecule to adjust its geometry upon gaining or losing a charge carrier. A lower reorganization energy is desirable as it facilitates faster charge hopping. Thiophene derivatives are known to have relatively rigid planar structures, which can contribute to low reorganization energies. arxiv.org
Table 2: Key Theoretical Parameters for Charge Transport in Thiophene-Based Materials
| Parameter | Description | Typical Calculated Value Range for Thiophene Systems | Desirability for High Mobility |
|---|---|---|---|
| Hole Reorganization Energy (λh) | Energy for geometric relaxation after hole transfer. | 0.15 - 0.30 eV | Low |
| Electron Reorganization Energy (λe) | Energy for geometric relaxation after electron transfer. | 0.20 - 0.40 eV | Low |
| Transfer Integral (t) | Electronic coupling between adjacent molecules. | 20 - 100 meV | High |
Analysis of Intramolecular and Intermolecular Interactions
Investigation of Intramolecular Hydrogen Bonding and Conformational Preferences
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its properties. Computational methods like DFT can be used to perform conformational analysis to identify the most stable geometries. mdpi.com The molecule has several rotatable single bonds, but the central C=C double bond is expected to strongly favor a planar, trans (E) configuration, as is common in similar chalcone-like structures, to minimize steric hindrance. researchgate.net
The molecule's functionality allows for intramolecular charge transfer (ICT) from the thiophene ring to the electron-withdrawing aldehyde group. nih.govberkeley.edu This ICT character is a key feature of push-pull fluorophores. berkeley.edu While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak intramolecular hydrogen bonds of the C-H···O type may exist between the aldehyde oxygen and nearby hydrogen atoms on the ethyl group or the vinyl bridge. These weak interactions can play a role in stabilizing specific conformations, influencing the planarity of the conjugated system and, consequently, its electronic and optical properties.
Exploration of Intermolecular Interactions, Including π-Stacking, in Self-Assembly or Crystalline States
In the solid state, the properties of molecular materials are governed by intermolecular forces. For aromatic molecules like this compound, π-stacking is a dominant interaction. acs.org The planar and electron-rich nature of the thiophene ring facilitates face-to-face or offset stacking arrangements between adjacent molecules. scbt.com
High-level quantum chemical calculations on thiophene dimers have shown that dispersion forces are the primary source of attraction in π-stacking interactions, though electrostatic forces are crucial in determining the specific orientation of the molecules. acs.org The strength of these interactions is a key driver for self-assembly and crystallization. acs.orgnih.gov
Academic and Research Applications of 2 Thiophen 3 Ylmethylidene Butanal and Its Derivatives
Role as Versatile Building Blocks for Complex Organic Molecule Synthesis
The inherent reactivity of the conjugated system in 2-(Thiophen-3-ylmethylidene)butanal, which includes a double bond and an aldehyde, makes it a highly versatile building block in organic synthesis. nih.gov This functionality allows for its participation in numerous carbon-carbon bond-forming reactions, a cornerstone of constructing complex molecular architectures. masterorganicchemistry.com
Precursors for the Stereoselective Synthesis of Chiral Aldehydes and Alcohols
The α,β-unsaturated aldehyde moiety is an ideal substrate for various stereoselective transformations to produce chiral molecules, which are of paramount importance in medicinal chemistry and materials science.
Key Stereoselective Transformations:
Asymmetric Reduction: The aldehyde group can be selectively reduced to a primary alcohol, or the carbon-carbon double bond can be hydrogenated. Using chiral catalysts or reagents can control the stereochemistry of these reductions, leading to the formation of specific enantiomers of chiral alcohols or aldehydes.
Nucleophilic Addition: The electrophilic nature of the carbonyl carbon and the β-carbon in the conjugated system allows for stereoselective 1,2-addition to the aldehyde or 1,4-conjugate addition to the double bond. Engineered enzymes, such as threonine aldolases, have shown the capacity to perform stereoselective C-C bond formation on aldehydes, yielding chiral 1,2-amino alcohols. acs.org
Organocatalysis: Chiral amines or other organocatalysts can be employed to activate the enal system, facilitating stereoselective additions of nucleophiles to generate chiral products.
These methods enable the synthesis of a diverse range of chiral building blocks from precursors like this compound, as detailed in the table below.
| Transformation | Reagent/Catalyst Type | Product Type | Potential Application |
| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ru-BINAP) | Chiral Saturated Aldehyde | Intermediate for complex synthesis |
| Asymmetric Aldol (B89426) Reaction | Chiral Proline Derivatives | Chiral β-Hydroxy Ketone | Pharmaceutical building block |
| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., Diaryprolinol silyl (B83357) ether) | Chiral γ-functionalized Aldehyde | Precursor for natural products |
| Enzymatic Aldol Addition | Engineered Threonine Aldolase | Chiral 1,2-Amino Alcohol | Bioactive molecule synthesis acs.org |
Scaffolds for the Construction of Diverse Heterocyclic Compound Libraries
The α,β-unsaturated carbonyl moiety is a classic and powerful precursor for synthesizing a wide variety of heterocyclic compounds. researchgate.netarkat-usa.org These reactions typically involve the condensation of the unsaturated aldehyde with a compound containing two nucleophilic sites, leading to the formation of a new ring system. The thiophene (B33073) unit remains as a key substituent on the newly formed heterocycle, thereby generating libraries of thiophene-substituted heterocyclic compounds. Such libraries are invaluable in drug discovery for screening against various biological targets. nih.gov
The reaction of this compound with various dinucleophiles can yield a range of five- and six-membered heterocyclic rings.
| Dinucleophile | Resulting Heterocycle | Ring System |
| Hydrazine | Pyrazoline | 5-membered |
| Substituted Hydrazines | N-Substituted Pyrazoline | 5-membered |
| Hydroxylamine | Isoxazoline | 5-membered |
| Urea | Dihydropyrimidinone | 6-membered |
| Thiourea | Dihydropyrimidine-2-thione | 6-membered |
| Amidines | Dihydropyrimidine | 6-membered |
Contribution to the Development of Functional Organic Materials
Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent electronic properties, environmental stability, and tunable characteristics. rsc.orgnih.gov The structure of this compound, featuring a conjugated system that includes the thiophene ring, makes it and its derivatives prime candidates for creating novel functional organic materials. researchgate.netmdpi.com
Monomers and Building Blocks for Conjugated Polymers and Oligomers
Conjugated polymers and oligomers containing thiophene are extensively used in organic electronics. researchgate.netrsc.org The performance of these materials is highly dependent on their molecular structure, including the degree of conjugation, planarity, and intermolecular packing.
Derivatives of this compound can be designed to act as monomers for polymerization. For instance, the aldehyde group could be converted into other functionalities suitable for polymerization reactions like Suzuki or Stille coupling. rsc.orgresearchgate.net The presence of the thiophene ring is crucial for charge transport, while the side chain can be modified to control solubility and morphology. The ability to create regioregular polythiophenes has been a significant advancement, leading to materials with greatly improved electronic and photonic properties. nih.gov
Examples of Thiophene-Based Polymer Properties:
| Polymer/Oligomer Type | Key Structural Feature | Relevant Property | Potential Application |
| Poly(3-alkylthiophene)s (P3AT) | Alkyl side chains | Solution processability, high mobility | Organic Transistors, Solar Cells nih.gov |
| Donor-Acceptor Copolymers | Alternating electron-rich (thiophene) and electron-poor units | Tunable band gap, broad absorption | Organic Photovoltaics (OPVs) mdpi.com |
| Oligothiophenes | Well-defined length and structure | High crystallinity, good charge transport | OFETs, Sensors rsc.orgresearchgate.net |
Components in Organic Electronic Devices (e.g., Semiconducting Films, Optoelectronic Applications)
The polymers and oligomers derived from thiophene-based building blocks are the active components in a range of organic electronic devices. rsc.orgnih.gov Thiophene-based materials have been successfully employed as the semiconducting layer in Organic Field-Effect Transistors (OFETs) and as the electron-donor material in the active layer of Organic Solar Cells (OSCs). researchgate.netmdpi.com
The electronic properties of materials derived from this compound would be influenced by the extended π-conjugation across the thiophene ring and the vinyl group. This conjugation is essential for charge delocalization and transport. The specific structure of the side chain (the ethyl group and any modifications) would play a critical role in influencing the solid-state packing of the molecules, which in turn significantly affects charge carrier mobility. mdpi.com Thiophene-based systems are known for their strong electron-donating ability, making them excellent p-type (hole-transporting) semiconductors. mdpi.com Recent research has focused on creating novel thiophene-containing polymers and oligomers with optimized energy levels and morphologies to enhance the efficiency and stability of organic solar cells and other optoelectronic devices. researchgate.netbohrium.com
Research on this compound in Optical Applications Remains Undisclosed
Despite a comprehensive search of scientific literature, specific research detailing the use of the chemical compound this compound in the development of novel chromophores and fluorophores for optical applications appears to be limited or not publicly available. As a result, a detailed analysis based on direct research findings, including photophysical properties and synthesis of specific derivatives from this compound, cannot be provided at this time.
The inquiry sought to explore the academic and research applications of this compound and its derivatives, with a specific focus on their role in creating new materials for optical technologies. Chromophores are parts of a molecule responsible for its color, while fluorophores are compounds that can re-emit light upon light excitation, forming the basis of fluorescence and other optical phenomena. The unique structure of this compound, featuring a thiophene ring conjugated with an unsaturated aldehyde, suggests potential for such applications, as thiophene-based systems are known to be effective building blocks for various optically active materials.
Typically, the development of novel chromophores and fluorophores involves the chemical modification of a core structure like this compound. These modifications aim to tune the electronic and photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield (the efficiency of light emission), and sensitivity to its environment (solvatochromism). Such research would typically involve:
Synthesis: The chemical reactions used to create new derivatives of this compound. This could involve reactions at the aldehyde group, the thiophene ring, or the ethylidene bridge.
Spectroscopic Analysis: The use of techniques like UV-Vis absorption and fluorescence spectroscopy to characterize the optical properties of the newly synthesized compounds.
Data Analysis: The compilation of key photophysical data into tables to compare the properties of different derivatives and understand structure-property relationships.
Further research in this specific area would be necessary to uncover the potential of this compound in the field of optical materials.
Conclusion and Future Perspectives in the Research of 2 Thiophen 3 Ylmethylidene Butanal
Synthesis of Key Research Findings and Overall Contributions to the Field
Research into thiophene-containing molecules has established them as crucial building blocks for a wide array of functional materials and biologically active compounds. The synthesis of new thiophene (B33073) derivatives is a significant endeavor as it expands the library of available compounds for screening and development. The hypothetical synthesis of 2-(Thiophen-3-ylmethylidene)butanal would most likely be achieved through a base-catalyzed aldol (B89426) condensation between thiophene-3-carbaldehyde and butanal. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀OS |
| Molecular Weight | 166.24 g/mol |
| CAS Number | 1563682-62-1 |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
This data is derived from the PubChem database.
Identification of Remaining Challenges and Unexplored Avenues in Synthetic Methodologies for Related Systems
While the aldol condensation is a well-established reaction, its application to specific substrates can present challenges. A primary challenge in the synthesis of this compound would be controlling the self-condensation of butanal. The use of an excess of thiophene-3-carbaldehyde or the slow addition of butanal to the reaction mixture could mitigate this side reaction. Another challenge is the potential for polymerization of the α,β-unsaturated aldehyde product, especially under harsh reaction conditions.
Unexplored avenues in the synthesis of related systems include the development of more efficient and selective catalytic systems. The use of solid-supported catalysts or phase-transfer catalysts could simplify product purification and improve the sustainability of the synthesis. Furthermore, exploring asymmetric aldol condensations to produce enantiomerically enriched versions of related compounds could open up new possibilities in medicinal chemistry. The development of green synthetic methods, such as solvent-free reactions or the use of microwave irradiation, also remains a promising area of research for the synthesis of chalcone-like molecules. rsc.org
Prospective Directions for Further Mechanistic Insight and Deepened Reactivity Studies
A deeper understanding of the reaction mechanism for the formation of this compound would be beneficial for optimizing its synthesis and predicting its reactivity. Mechanistic studies could involve kinetic analysis to determine the rate-determining step and the influence of catalyst concentration and temperature. Isotopic labeling studies could also be employed to elucidate the reaction pathway.
The reactivity of the α,β-unsaturated carbonyl system in this specific molecule is an area ripe for exploration. Studies on its behavior as a Michael acceptor with various nucleophiles would provide valuable information for its use in organic synthesis. Investigating its participation in cycloaddition reactions, such as the Diels-Alder reaction, could lead to the synthesis of more complex heterocyclic structures. Understanding how the electron-donating or -withdrawing nature of the thiophen-3-yl group influences the reactivity of the enal moiety compared to other aromatic or heterocyclic substituents would be a significant contribution.
Outlook on the Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design
Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules like this compound. DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and frontier molecular orbital (HOMO-LUMO) energies. researchgate.net This information is crucial for predicting the compound's photophysical properties, such as its UV-Vis absorption spectrum, and its potential as a semiconductor in electronic devices.
Computational studies can also provide insights into reaction mechanisms, helping to identify transition states and calculate activation energies for different reaction pathways. This can aid in the rational design of catalysts and the optimization of reaction conditions. For materials design, computational screening of a virtual library of related thiophene derivatives could accelerate the discovery of new materials with desired electronic and optical properties for applications in organic photovoltaics or organic light-emitting diodes (OLEDs).
Broader Implications and Future Trajectories for Novel Applications in Materials Science and Innovative Synthetic Chemistry
The broader implications for a compound like this compound lie in its potential as a versatile building block. In materials science, thiophene-based conjugated molecules are of great interest for the development of organic electronic materials. The α,β-unsaturated aldehyde functionality in this molecule could be used to polymerize or cross-link the material, potentially leading to the formation of novel semiconducting polymers with interesting properties.
In innovative synthetic chemistry, this compound could serve as a precursor for the synthesis of more complex molecules. For example, reduction of the aldehyde could yield an allylic alcohol, while oxidation could produce an α,β-unsaturated carboxylic acid. These transformations open up a wide range of synthetic possibilities. The unique combination of the thiophene ring and the reactive enal system makes this compound a promising candidate for the development of new synthetic methodologies and the construction of novel molecular architectures with potential applications in various fields of chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Thiophen-3-ylmethylidene)butanal, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-3-carbaldehyde and butanal derivatives under acidic or basic catalysis. For example, using anhydrous HCl in ethanol at 60–80°C promotes efficient imine formation . Solvent polarity and reaction time significantly influence yield; polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful purification to avoid side products like aldol adducts . Characterization via NMR (¹H/¹³C) and FTIR confirms structural integrity, with thiophene ring protons appearing as distinct deshielded signals (δ 7.2–7.8 ppm) .
Q. How is the structural elucidation of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond angles and dihedral distortions. For example, the thiophene ring’s planarity and the aldehyde group’s orientation can be quantified using anisotropic displacement parameters . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What spectroscopic techniques are critical for analyzing the compound’s stability under varying pH conditions?
- Methodological Answer : UV-Vis spectroscopy monitors electronic transitions (λmax ~300 nm for conjugated thiophene systems) under acidic (pH 2–4) and basic (pH 8–10) conditions. Hydrolysis or oxidation products are identified via HPLC-MS, with fragmentation patterns indicating degradation pathways (e.g., cleavage of the aldehyde-thiophene bond) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. The α,β-unsaturated aldehyde moiety shows high electrophilicity (LUMO energy ~ -1.8 eV), favoring nucleophilic attack at the β-carbon. Solvent effects (e.g., PCM models for ethanol) refine activation energy barriers .
Q. What contradictions exist in reported crystallographic data for thiophene-derived Schiff bases, and how are they resolved?
- Methodological Answer : Discrepancies in bond lengths (e.g., C-S vs. C=C) arise from disordered crystal packing or twinning. SHELXD and Olex2 are used for structure solution, with twin refinement (TWIN/BASF commands) correcting for overlapping reflections. For example, a recent study resolved a 5% twin component in a thiophene analog, improving R-factor convergence from 0.12 to 0.05 .
Q. How does the compound’s adsorption behavior on silica surfaces influence its reactivity in heterogeneous catalysis?
- Methodological Answer : In situ ATR-FTIR and AFM reveal that this compound forms monolayers on SiO₂ via hydrogen bonding between the aldehyde oxygen and surface silanol groups. Competitive adsorption with solvents (e.g., acetonitrile vs. toluene) alters catalytic activity in aldol reactions, with TOF values decreasing by 30% in polar media due to site blocking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
